N-(4-trimethylsilylphenyl)methanimine
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Overview
Description
N-(4-trimethylsilylphenyl)methanimine is an organic compound with the molecular formula C10H15NSi It is characterized by the presence of a trimethylsilyl group attached to a phenyl ring, which is further connected to a methanimine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-trimethylsilylphenyl)methanimine typically involves the reaction of 4-trimethylsilylaniline with formaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst such as an acid or base to facilitate the formation of the methanimine group.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-trimethylsilylphenyl)methanimine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used to substitute the trimethylsilyl group, often under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines.
Scientific Research Applications
N-(4-trimethylsilylphenyl)methanimine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(4-trimethylsilylphenyl)methanimine exerts its effects involves interactions with various molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The methanimine group can interact with nucleophiles and electrophiles, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
Methanimine (CH2NH): A simpler compound with similar reactivity but lacking the trimethylsilyl group.
N-(trimethylsilyl)methanimine: Similar structure but without the phenyl ring.
Uniqueness
N-(4-trimethylsilylphenyl)methanimine is unique due to the presence of both the trimethylsilyl group and the phenyl ring, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
959293-19-7 |
---|---|
Molecular Formula |
C10H15NSi |
Molecular Weight |
177.32 g/mol |
IUPAC Name |
N-(4-trimethylsilylphenyl)methanimine |
InChI |
InChI=1S/C10H15NSi/c1-11-9-5-7-10(8-6-9)12(2,3)4/h5-8H,1H2,2-4H3 |
InChI Key |
ZTRZFDHKRUGFDT-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC=C(C=C1)N=C |
Origin of Product |
United States |
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